2-(4-chloro-3,5-dimethylphenoxy)-N-methylethanamine;oxalic acid
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-methylethanamine;oxalic acid is an organic compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a phenoxy group substituted with chlorine and methyl groups, linked to an ethanamine moiety. The oxalic acid component forms a salt with the amine, enhancing its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-methylethanamine typically involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent to introduce the ethanamine group. This is followed by the formation of the oxalate salt through the reaction with oxalic acid. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxyamines.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-methylethanamine;oxalic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the amine group can form ionic bonds with negatively charged sites on the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3,5-dimethylphenoxyacetic acid
- 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid
- 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N-methylethanamine;oxalic acid is unique due to the presence of both the phenoxy and ethanamine moieties, which confer specific chemical and biological properties. The oxalic acid component enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-methylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.C2H2O4/c1-8-6-10(14-5-4-13-3)7-9(2)11(8)12;3-1(4)2(5)6/h6-7,13H,4-5H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUYQNYBSDVSAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCNC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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